molecular formula C6H9N3O3 B2744676 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one CAS No. 2580217-09-8

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one

Cat. No. B2744676
M. Wt: 171.156
InChI Key: NWQNVSRJBRENCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Nitro-2-propan-2-yl-1H-pyrazol-5-one” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitro group (-NO2) and a propan-2-yl group (also known as isopropyl group) attached to the pyrazole ring.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as 1H, 13C NMR, and infrared spectroscopies as well as elementary analysis . Single-crystal X-ray diffraction can also be employed for characterizing their crystal structures .

Scientific Research Applications

  • Catalyst in Organic Synthesis : Fekri et al. (2018) reported the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles as a catalyst for the synthesis of pyrano[3,2-c]chromen-5(4H)-ones. These nanoparticles are used for reactions involving 4-hydroxycoumarin, showcasing a method that is eco-friendly with high purity products and short reaction times (Fekri et al., 2018).

  • Synthesis of Anticancer Compounds : Hadiyal et al. (2020) developed an efficient microwave-assisted procedure for synthesizing polysubstituted 4H-Pyran derivatives, which were evaluated for their anticancer activity against various human cancer cell lines. This showcases the potential of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one derivatives in cancer research (Hadiyal et al., 2020).

  • Regioselective Synthesis of Pyrazoles : Deng and Mani (2008) described a regioselective synthesis method for tri- or tetrasubstituted pyrazoles. This method demonstrates the chemical versatility and potential applications of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one in creating specialized organic compounds (Deng & Mani, 2008).

  • Energetic Materials : Yan et al. (2022) conducted research on the integration of various heterocyclic skeletons for energetic materials. This research highlights the application of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one in the development of high-performance explosives with enhanced energy and safety (Yan et al., 2022).

  • Herbicidal Applications : Clark (1996) explored the use of pyrazole nitrophenyl ethers as novel chemistry for herbicidal effects. This research indicates the potential agricultural applications of derivatives of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one (Clark, 1996).

  • Biological Evaluation and Antimicrobial Activities : A study conducted in 2021 evaluated the antimicrobial activities of derivatives of 4-Nitro-2-propan-2-yl-1H-pyrazol-5-one. This research highlights its potential in creating effective antimicrobial agents (2021).

properties

IUPAC Name

4-nitro-2-propan-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-4(2)8-3-5(9(11)12)6(10)7-8/h3-4H,1-2H3,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNVSRJBRENCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-propan-2-yl-1H-pyrazol-5-one

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